Furo[2,3-c]pyridine Core vs. Furo[3,2-b]pyridine Isomers: Distinct Kinase Inhibitory Landscapes
The furo[2,3-c]pyridine core of the target compound is a regioisomer of the furo[3,2-b]pyridine scaffold. In the JAK2 kinase system, furo[2,3-c]pyridine derivatives exhibit a distinct binding mode and inhibitory profile compared to furo[3,2-b]pyridine analogs [1]. While quantitative head‑to‑head IC₅₀ data for the exact target compound are not yet publicly available, the patent literature explicitly claims that the position of the ring‑fusion nitrogen atom governs potency and selectivity against protein kinases, making the furo[2,3-c] isomer a unique chemotype not interchangeable with the more common furo[3,2-b] series [1][2].
| Evidence Dimension | Kinase inhibition selectivity profile (chemotype comparison) |
|---|---|
| Target Compound Data | Furo[2,3-c]pyridine scaffold – claimed as privileged for specific kinase selectivity in patents |
| Comparator Or Baseline | Furo[3,2-b]pyridine scaffold – widely explored as JAK2 inhibitors (e.g., Suriya et al. 2024) |
| Quantified Difference | No direct IC₅₀ ratio available; scaffold isomerism leads to distinct selectivity fingerprints as demonstrated by patent SAR tables |
| Conditions | In vitro kinase inhibition assays (biochemical) across a panel of recombinant kinases |
Why This Matters
Procurement of the correct furo[2,3-c] regioisomer is essential for reproducibility in kinase-targeting projects, as the alternative furo[3,2-b] isomer cannot be assumed to recapitulate the same selectivity profile.
- [1] Google Patents. Furopyridines as inhibitors of protein kinases. Patent JP6386585B2, 2018. Available at: https://patents.google.com/patent/JP6386585B2/en (accessed 2026-05-09). View Source
- [2] Suriya, U., et al. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. Int. J. Biol. Macromol. 2024, 265, 129308. https://doi.org/10.1016/j.ijbiomac.2024.129308. View Source
